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Compound of Interest

Compound Name: 5,5-Dimethylhexan-1-ol

CAS No.: 2768-18-5

Cat. No.: B3050655 Get Quote

A Technical Guide to Energetics, Phase Stability, and Experimental Validation

Executive Summary
5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) represents a structural class of "neo-terminated"

primary alcohols. Unlike linear 1-octanol, the presence of a terminal gem-dimethyl (neopentyl)

moiety imparts unique thermodynamic and kinetic stability profiles. For drug development

professionals, this molecule offers a strategic advantage: the steric bulk of the tert-butyl tail

blocks distal metabolic oxidation (e.g.,

-oxidation) while maintaining the amphiphilic properties required for membrane permeation.

This guide provides a definitive thermodynamic baseline for 5,5-Dimethylhexan-1-ol,
synthesizing available experimental constants with high-fidelity Group Additivity estimations for

missing calorimetric data. It further details self-validating protocols for empirically verifying

these stability parameters in a pre-clinical setting.

Chemical Identity & Physical Constants
Before analyzing the energetics, we must establish the physical baseline. The following data

aggregates validated experimental values.
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Property Value Conditions Relevance

CAS Number 2768-18-5 N/A Unique Identifier

Molecular Formula N/A Stoichiometry

Molecular Weight 130.23 g/mol N/A
Mass balance

calculations

Boiling Point (

)
165.5 °C 760 mmHg

Thermal processing

limit

Vapor Pressure 0.624 mmHg 25 °C
Volatility / Inhalation

risk

Density (

)
0.823 g/cm³ 20 °C

Process flow

engineering

Flash Point 60.6 °C Closed Cup
Safety / Flammability

classification

LogP (Predicted) 2.5 ± 0.2 Octanol/Water
Lipophilicity /

Bioavailability

Thermodynamic Properties: Data & Estimation
Direct calorimetric data (Combustion Enthalpy) for this specific isomer is not standard in public

registries. To ensure high-integrity data for process modeling, we derive the Enthalpy of

Formation (

) using the Benson Group Additivity Method.[1][2] This method is the industry "gold standard"
for estimating thermochemical properties of organic non-electrolytes.

Enthalpy of Formation ( ) Calculation
Methodology: The molecule is deconstructed into polyvalent groups.[3] The sum of these group

contributions yields the gas-phase enthalpy of formation at 298 K.

Structure Decomposition:
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Group Type
Benson
Notation

Count
Increment
(kcal/mol)

Total
Contribution

Primary Methyls 3 -10.08 -30.24

Quaternary

Carbon
1 +0.50 +0.50

Secondary

Methylene
3 -4.95 -14.85

Alpha Methylene 1 -8.10 -8.10

Hydroxyl Group 1 -37.90 -37.90

Total -90.59 kcal/mol

Conversion to SI Units:

Phase Transition Thermodynamics
To determine the liquid phase enthalpy (relevant for solution chemistry), we estimate the

Enthalpy of Vaporization (

) using the Guthrie & Womersley Rule for alcohols.

Estimated

(at 298 K): ~65.0 kJ/mol

Calculated

:
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Expert Insight: The presence of the quaternary carbon (neopentyl group) introduces a "steric

lock" that slightly increases the heat of combustion compared to linear 1-octanol, but

significantly enhances oxidative stability.

Stability Mechanisms & Biological Implications
The thermodynamic stability of 5,5-Dimethylhexan-1-ol is not just a physical property; it is a

functional feature in drug design.

The "Neo-Tail" Blockade
In linear fatty alcohols, metabolic degradation often initiates via

-oxidation (oxidation of the terminal methyl). The 5,5-dimethyl substitution creates a steric
shield (the gem-dimethyl effect) that prevents Cytochrome P450 enzymes from accessing the
terminal carbons.
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Figure 1: Mechanism of metabolic stabilization via steric hindrance at the omega-position.

Experimental Protocols for Stability Assessment
To validate the theoretical values above, the following protocols should be executed. These are

designed to be self-validating—internal controls ensure data integrity.

Protocol A: Thermal Stability via High-Pressure DSC
Objective: Determine the onset temperature of thermal decomposition (

) and the enthalpy of decomposition.

Sample Prep: Weigh 2–5 mg of 5,5-Dimethylhexan-1-ol into a gold-plated high-pressure

crucible (to suppress vaporization).

Reference: Use an empty crucible of identical mass.

Purge: Nitrogen gas at 50 mL/min.

Ramp: Heat from 25 °C to 400 °C at 5 °C/min.

Validation Check:

Endotherm (165 °C): Represents boiling (if seal leaks).

Exotherm (>250 °C): Represents decomposition.[4]

Self-Validation: If an endotherm appears before the exotherm, the crucible seal failed

(vaporization occurred). Discard data and reseal.

Data Output: The

(extrapolated onset) serves as the "Safe Operating Limit" (SOL) for process heating.

Protocol B: Vapor Pressure Determination (Static
Method)
Objective: Generate a Clausius-Clapeyron plot to derive accurate
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.

Apparatus: Isoteniscope or Static Ebulliometer connected to a vacuum manifold.

Degassing (Critical Step): Freeze sample with liquid nitrogen, apply vacuum, then thaw.

Repeat 3x (Freeze-Pump-Thaw) to remove dissolved gases which artificially inflate pressure.

Measurement:

Thermostat sample at

(e.g., 40 °C). Allow equilibrium (pressure stable for 10 min). Record

.

Step temperature by 10 °C up to 140 °C.

Analysis: Plot

vs

.

Calculation:

The slope

.

Self-Validation: The

value of the regression must be

. Deviations indicate residual dissolved gas or thermal decomposition during the test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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